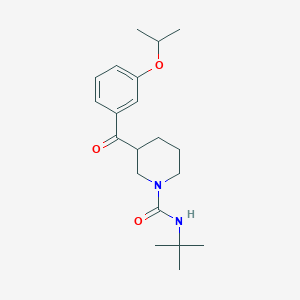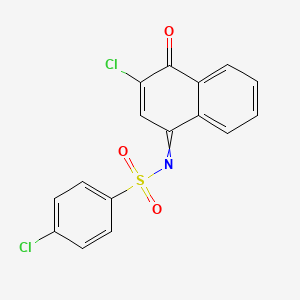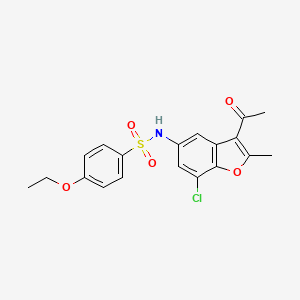
N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is known to play a role in cell growth, proliferation, and survival. Inhibition of this pathway may lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro. This compound has also been shown to have analgesic and anti-inflammatory effects in animal models. In addition, it has been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to have an inhibitory effect on the proliferation of cancer cells in vitro and may have potential as an analgesic and anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This may make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly as an anticancer agent. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it affects cell growth and proliferation. Additionally, further studies could be conducted to investigate its potential as an analgesic and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide involves the reaction between 3-isopropoxybenzoyl chloride and tert-butyl piperidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has been studied for its potential therapeutic applications. It has been found to have an inhibitory effect on the proliferation of cancer cells in vitro. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-tert-butyl-3-(3-propan-2-yloxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-14(2)25-17-10-6-8-15(12-17)18(23)16-9-7-11-22(13-16)19(24)21-20(3,4)5/h6,8,10,12,14,16H,7,9,11,13H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPVKHXRHXXUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)
![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
amino]-1-phenylethanol](/img/structure/B6132945.png)

![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)
![5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6132966.png)
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)
![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide](/img/structure/B6132987.png)
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)
